Cas no 34841-56-0 (2-(4-Cyano-2-methylphenyl)acetic acid)

2-(4-Cyano-2-methylphenyl)acetic acid is a versatile organic compound featuring a phenylacetic acid backbone substituted with a cyano group at the para position and a methyl group at the ortho position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both carboxylic acid and cyano functionalities allows for further derivatization, enabling applications in heterocycle formation or coupling reactions. Its stability under standard conditions and well-defined crystalline properties facilitate handling and purification. The compound is particularly useful in the development of bioactive molecules due to its balanced lipophilicity and electronic effects, enhancing its utility in medicinal chemistry research.
2-(4-Cyano-2-methylphenyl)acetic acid structure
34841-56-0 structure
Product Name:2-(4-Cyano-2-methylphenyl)acetic acid
CAS No:34841-56-0
MF:C10H9NO2
MW:175.183962583542
CID:1094117
PubChem ID:72942951
Update Time:2025-10-29

2-(4-Cyano-2-methylphenyl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Cyano-2-methylphenyl)acetic acid
    • SCHEMBL20844673
    • 34841-56-0
    • SY367107
    • MFCD18394404
    • CS-0451482
    • 2-(4-Cyano-2-methylphenyl)aceticacid
    • Inchi: 1S/C10H9NO2/c1-7-4-8(6-11)2-3-9(7)5-10(12)13/h2-4H,5H2,1H3,(H,12,13)
    • InChI Key: GACLTVFDHNPFAB-UHFFFAOYSA-N
    • SMILES: OC(CC1C=CC(C#N)=CC=1C)=O

Computed Properties

  • Exact Mass: 175.063328530g/mol
  • Monoisotopic Mass: 175.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 61.1Ų

2-(4-Cyano-2-methylphenyl)acetic acid Pricemore >>

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2-(4-Cyano-2-methylphenyl)acetic acid Suppliers

Amadis Chemical Company Limited
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(CAS:34841-56-0)2-(4-Cyano-2-methylphenyl)acetic acid
Order Number:A1085736
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:24
Price ($):312.0
Email:sales@amadischem.com

Additional information on 2-(4-Cyano-2-methylphenyl)acetic acid

Introduction to 2-(4-Cyano-2-Methylphenyl)Acetic Acid (CAS No: 34841-56-0)

2-(4-Cyano-2-Methylphenyl)Acetic Acid, also known by its CAS number 34841-56-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyano group attached to a methyl-substituted phenyl ring, connected to an acetic acid moiety. The combination of these functional groups imparts distinctive chemical and biological properties, making it a valuable molecule for research and potential applications in drug development.

The structure of 2-(4-Cyano-2-Methylphenyl)Acetic Acid consists of a benzene ring with substituents at the 2 and 4 positions. At the 4 position, there is a cyano group (-CN), while at the 2 position, a methyl group (-CH3) is attached. This substitution pattern contributes to the compound's stability and reactivity. The acetic acid group (-CH₂COOH) is connected to the benzene ring via a methylene bridge (-CH₂-), which serves as a flexible linker that can influence the molecule's bioavailability and interactions with biological targets.

Recent studies have highlighted the potential of 2-(4-Cyano-2-Methylphenyl)Acetic Acid as a lead compound in drug discovery efforts, particularly in the development of anti-inflammatory and anticancer agents. The cyano group is known to enhance the molecule's ability to interact with biological targets, such as enzymes and receptors, due to its electron-withdrawing properties. This feature can modulate the activity of enzymes involved in inflammatory pathways or promote apoptosis in cancer cells.

In terms of synthesis, 2-(4-Cyano-2-Methylphenyl)Acetic Acid can be prepared through various routes, including nucleophilic aromatic substitution or coupling reactions. Researchers have explored different conditions to optimize the yield and purity of this compound, ensuring its suitability for downstream applications in preclinical studies.

The pharmacokinetic properties of 2-(4-Cyano-2-Methylphenyl)Acetic Acid have been investigated in preclinical models, revealing promising bioavailability and metabolic stability. These characteristics are crucial for its potential use as an orally administered drug, as they ensure that the compound can reach therapeutic concentrations at target sites without rapid degradation.

In addition to its therapeutic potential, 2-(4-Cyano-2-Methylphenyl)Acetic Acid has been utilized as a building block in organic synthesis, enabling the construction of more complex molecules with diverse functionalities. Its versatility makes it an attractive starting material for researchers exploring novel chemical entities with unique biological activities.

The structural features of 2-(4-Cyano-2-Methylphenyl)Acetic Acid, including its aromatic ring, cyano group, and acetic acid moiety, provide ample opportunities for further modification and optimization. By introducing additional substituents or altering the linker length, researchers can fine-tune the molecule's properties to enhance its efficacy and selectivity for specific biological targets.

In conclusion, 2-(4-Cyano-2-Methylphenyl)Acetic Acid, with its CAS number 34841-56-0, represents a valuable compound in contemporary chemical research due to its unique structure and promising biological activities. As ongoing studies continue to uncover its full potential, this molecule holds great promise for advancing therapeutic interventions in various disease states.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:34841-56-0)2-(4-Cyano-2-methylphenyl)acetic acid
A1085736
Purity:99%
Quantity:1g
Price ($):312.0
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